4-Benzyloxybenzoic acid
Overview
Description
This pathway plays a crucial role in the immune response by sensing intracellular DNA and triggering host defense mechanisms, including the production of type I interferons and other cytokines . MIW815 has been investigated for its potential in cancer immunotherapy due to its ability to activate the immune system and enhance anti-tumor responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: MIW815 is synthesized as a bisphosphothioate analog of cyclic di-AMP. The substitution of non-bridging oxygen atoms at the internucleotide phosphate bridge with sulfur atoms makes MIW815 less susceptible to enzymatic hydrolysis . The synthetic route involves the preparation of cyclic dinucleotides with specific modifications to enhance stability and activity.
Industrial Production Methods: Industrial production of MIW815 involves the use of advanced pharmaceutical techniques to ensure high purity and stability. Liposomal delivery systems have been developed to improve the systemic delivery and STING activation of MIW815 . This method enhances the loading efficiency, serum stability, and STING agonistic activity of the compound.
Chemical Reactions Analysis
Types of Reactions: MIW815 primarily undergoes activation reactions within the STING pathway. It does not typically undergo oxidation, reduction, or substitution reactions in the context of its biological activity .
Common Reagents and Conditions: The activation of MIW815 involves its interaction with the STING receptor, leading to the production of pro-inflammatory cytokines and interferon-beta . This interaction is facilitated by the specific molecular structure of MIW815, which allows it to bind effectively to the STING receptor.
Major Products Formed: The major products formed from the activation of MIW815 are various cytokines and interferons that play a role in the immune response .
Scientific Research Applications
MIW815 has been extensively studied for its applications in cancer immunotherapy. It has shown potential in enhancing the efficacy of immune checkpoint inhibitors by activating the STING pathway and promoting anti-tumor immune responses . Clinical trials have demonstrated that MIW815 can induce systemic immune activation and tumor regression in combination with other immunotherapies .
Mechanism of Action
MIW815 exerts its effects by activating the STING pathway, which is a critical component of the innate immune response. Upon binding to the STING receptor, MIW815 triggers the production of type I interferons and other cytokines, leading to the activation of immune cells such as CD8+ T cells . This activation enhances the body’s ability to recognize and attack tumor cells, making MIW815 a promising candidate for cancer immunotherapy .
Comparison with Similar Compounds
MIW815 is unique among STING agonists due to its specific chemical modifications that enhance stability and activity. Similar compounds include other cyclic dinucleotides such as cyclic di-GMP and cyclic di-AMP, which also activate the STING pathway but may differ in their stability and efficacy . MIW815’s bisphosphothioate modification provides it with a distinct advantage in terms of resistance to enzymatic degradation .
References
Properties
IUPAC Name |
4-phenylmethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSCHALQLXXKKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164030 | |
Record name | 4-Benzyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1486-51-7 | |
Record name | 4-(Benzyloxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1486-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzyloxybenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1486-51-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Benzyloxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(benzyloxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BENZYLOXYBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K45H4G7KP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary biological activities associated with 4-benzyloxybenzoic acid and its derivatives?
A: Research suggests that this compound and its derivatives exhibit a range of biological activities, with a particular focus on their potential as hypolipidemic and antituberculotic agents. Studies have demonstrated the ability of these compounds to lower cholesterol and atherogenic lipoprotein levels in animal models [, ]. Additionally, certain derivatives have shown promising antimycobacterial activity in vitro, comparable to some commercially available antituberculotics [].
Q2: How does the structure of this compound relate to its antituberculotic activity?
A: Studies examining a series of alkoxybenzoic acids, including this compound, revealed a correlation between the compound's structure and its antituberculotic activity. Specifically, increasing the lipophilicity of the alkoxy substituent, as measured by HPLC capacity factors, led to enhanced antimycobacterial activity []. This suggests that the lipophilic benzyloxy group in this compound plays a crucial role in its interaction with mycobacterial targets.
Q3: Have any studies investigated the antitumor activity of compounds related to this compound?
A: Yes, research has explored the synthesis and antitumor activity of various 2-N- and 3-S-substituted 5-[2-(4-)benzyloxyphenyl]-1,2,4-triazoles, alongside acylhydrazides derived from this compound [, , ]. These studies involved synthesizing a range of derivatives and evaluating their antitumor activity, providing valuable insights into structure-activity relationships.
Q4: What is the impact of the 4-benzyloxy group on the hypolipidemic activity of benzoic acid derivatives?
A: Research suggests that the presence and position of the 4-benzyloxy group are crucial for hypolipidemic activity. Studies comparing various derivatives of ethyl 4-benzyloxybenzoate found that compounds with the 4-benzyloxy substitution, such as ethyl 4-benzyloxybenzoate itself, ethyl-4-benzyloxybenzoic acid, and ethyl 4-p-bromobenzyloxybenzoate, exhibited more favorable activity profiles, including cholesterol-lowering effects and reduced impact on weight gain and liver lipids []. This highlights the significance of the 4-benzyloxy moiety in influencing the compound's biological activity.
Q5: Have any studies explored the effects of incorporating this compound into glycerolipids?
A: Yes, research has investigated the impact of incorporating this compound into glycerolipids on lipoprotein metabolism in rats []. While specific details about the study's findings were not available in the provided abstracts, this research direction suggests an interest in exploring potential applications of this compound beyond its direct use as a pharmaceutical agent.
Q6: Are there any known antithyroxine effects associated with this compound or its derivatives?
A: Early research identified potential antithyroxine activity in compounds related to this compound, specifically the dimethylacetal of 3,5-diiodoanisaldehyde [, ]. While 3,5-diiodo-4-benzyloxybenzoic acid itself was not as potent as other tested compounds, its inclusion in these studies highlights the exploration of various biological activities associated with this class of molecules.
Q7: What analytical techniques are commonly used to characterize and quantify this compound and its derivatives?
A: While the provided abstracts did not specify analytical techniques used for this compound itself, they mentioned employing HPLC (High-Performance Liquid Chromatography) to determine capacity factors, which are indicative of a compound's lipophilicity []. This suggests that chromatographic methods are likely employed in the analysis of these compounds.
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